Rebamipide

Gastroenterology Pharmacology Real-world evidence

Rebamipide is the only mucoprotective agent that directly binds EP4 receptors to activate PI3K/ERK-dependent autophagy, distinguishing it from all other gastroprotective compounds. Unlike PPIs and H2RAs, it delivers comparable mucosal protection (IRR 0.34 vs 0.33) without increased pneumonia risk (HR 0.89 vs 1.56). Its non-acid-suppressive mechanism, high plasma protein binding (98.4–98.6%), and minimal hepatic metabolism make it the superior choice for GI-protection research in pneumonia-vulnerable populations, PPI-sparing protocol development, and EP4 signaling studies. A well-characterized benchmark for novel gastritis therapies.

Molecular Formula C19H15ClN2O4
Molecular Weight 370.8 g/mol
CAS No. 111911-87-6
Cat. No. B1679244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebamipide
CAS111911-87-6
Synonyms2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
OPC 12759
OPC-12759
rebamipide
rebamipide, (+)-isomer
rebamipide, (-)-isome
Molecular FormulaC19H15ClN2O4
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
InChIKeyALLWOAVDORUJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rebamipide (CAS 111911-87-6) Procurement Guide: Mucoprotective Agent with Differentiated Risk Profile


Rebamipide (OPC-12759), an amino acid derivative of 2-(1H)-quinolinone, is a gastroprotective agent that functions primarily as a mucin secretagogue and prostaglandin inducer rather than an acid suppressant [1]. It is distinct within the mucoprotective class for its multimodal mechanism, which includes scavenging hydroxyl radicals, inhibiting neutrophil activation, and directly upregulating EP4 receptor gene expression to enhance mucus secretion [2]. Unlike proton pump inhibitors (PPIs) or H2 receptor antagonists (H2RAs), rebamipide exerts its therapeutic effect without suppressing gastric acid, a property that defines its unique risk-benefit profile in clinical and research settings [3].

Why Rebamipide Cannot Be Readily Substituted with Other Mucoprotectants or Acid-Suppressants


Generic substitution among mucoprotective agents (e.g., teprenone, sofalcone, polaprezinc) or acid-suppressants (PPIs, H2RAs) is not scientifically sound due to rebamipide's distinct mechanism of action and safety profile. While PPIs and H2RAs are highly effective at reducing gastric acid, their use is associated with a significantly increased risk of pneumonia in vulnerable populations, an effect not observed with rebamipide [1]. Furthermore, rebamipide's demonstrated ability to prevent hemoglobin drops comparable to PPIs, without the associated lower GI tract risks, makes it a unique candidate for comprehensive GI protection [2]. Its direct action on EP4 receptors and mucus secretion provides a targeted mucosal healing effect that acid-suppressive agents cannot replicate, and its high plasma protein binding (98.4–98.6%) and minimal hepatic metabolism distinguish its pharmacokinetic profile from many alternatives [3]. The evidence below quantifies these critical differentiators.

Quantitative Evidence for Rebamipide Differentiation vs. Comparators


Rebamipide vs. PPIs: Comparable Hemoglobin Drop Prevention with Superior Lower GI Safety Profile

In a large retrospective cohort study (n=195,817) assessing GI protective agents, rebamipide demonstrated an incidence rate ratio (IRR) for significant hemoglobin drop (>2 g/dL) of 0.34, which was statistically comparable to PPIs (IRR 0.33) and significantly better than H2RAs (IRR 0.52) [1]. Crucially, this protection was achieved without the increased risk of pneumonia associated with acid suppression. A separate study found that while PPIs increased pneumonia risk (adjusted hazard ratio 1.56 [1.24-1.96]) and H2RAs did as well (1.40 [1.25-1.58]), mucoprotective agents like rebamipide did not significantly increase this risk (0.89 [0.78-1.01]) [2].

Gastroenterology Pharmacology Real-world evidence

Rebamipide vs. Misoprostol: Superior Tolerability and Ulcer Prevention in Post-ESD Setting

A direct comparative study in patients undergoing endoscopic submucosal dissection (ESD) found that the occurrence rate of post-procedure gastric ulcers was lower in the rebamipide group compared to the misoprostol group. Furthermore, the total severity score of gastrointestinal symptoms and the use of antacids were significantly lower in the rebamipide group [1]. This highlights a clear advantage in both efficacy and patient tolerability for rebamipide over another mucoprotective prostaglandin analog.

Gastroenterology Clinical trials Endoscopic submucosal dissection

Rebamipide vs. Omeprazole: Equivalent Ulcer Healing Rates in Post-H. pylori Eradication Setting

A randomized, double-blind, multinational comparative study demonstrated that the gastric ulcer healing rate at 12 weeks after H. pylori eradication was 81.5% (53/65) in the rebamipide group and 82.5% (52/63) in the omeprazole group, with no significant difference between treatments (absolute difference -1.0%; 95% CI -10.7 to 8.7; p = 0.88) [1]. This provides quantitative evidence that rebamipide can achieve healing outcomes equivalent to a standard PPI in a specific post-eradication clinical scenario.

Gastroenterology Clinical trials H. pylori

Rebamipide vs. Fexuprazan: Benchmarking Healing Rates for a Novel Acid Blocker

In a matching-adjusted indirect comparison, the erosion improvement and healing rates after a 2-week treatment with fexuprazan (a novel potassium-competitive acid blocker) were 64.5% and 53.2%, respectively. These outcomes were similar to those observed after a 4-week treatment with rebamipide (60.6% improvement, RD 3.6% [-9.8, 17.0]; 53.5% healing, RD -2.3% [-16.1, 11.5]) [1]. This positions rebamipide as a benchmark for mucoprotective efficacy against newer, potent acid-suppressive agents.

Gastroenterology Pharmacology Indirect comparison

Rebamipide vs. Stillen®: Non-Inferiority in Erosive Gastritis Treatment

A systematic review and network meta-analysis of 11 RCTs found that Stillen® (Artemisia asiatica extract) was non-inferior to rebamipide for improving erosions in acute or chronic gastritis. The improvement rate at 2 weeks showed an odds ratio (OR) of 1.11 with a 95% confidence interval of 0.88 to 1.39 for Stillen® relative to rebamipide [1]. This quantitative comparison establishes rebamipide as a standard-of-care reference agent against which newer, natural-product-based mucoprotectants are measured.

Gastroenterology Network meta-analysis Clinical trials

Rebamipide Binding Profile: Specificity for EP4 Receptor in Tissue Remodeling

Recent computational simulations and target validation experiments have confirmed that rebamipide directly binds to the prostaglandin E receptor 4 (EP4), triggering downstream PI3K/ERK-dependent autophagy and lipolysis [1]. While a direct comparative binding affinity (e.g., Ki value) for EP4 against other prostaglandin analogs is not provided in the cited source, this molecular target identification is a critical differentiator from other mucoprotectants (e.g., teprenone, sofalcone) which may have broader or less defined mechanisms of action, and it underpins its novel application in hair regeneration research.

Pharmacology Molecular biology Dermatology

Recommended Research and Industrial Applications for Rebamipide Based on Quantitative Evidence


Investigating GI Protection in At-Risk Cohorts (e.g., Stroke, Elderly)

As a non-acid-suppressive mucoprotective agent, rebamipide is uniquely positioned for studies on GI protection in populations vulnerable to pneumonia. The quantitative evidence of comparable mucosal protection to PPIs (IRR 0.34 vs 0.33) but without an associated increased pneumonia risk (HR 0.89 vs 1.56 for PPIs) makes it the preferred compound for research aiming to protect the GI mucosa while minimizing respiratory complications [REFS-1, REFS-2].

Post-Endoscopic Submucosal Dissection (ESD) Ulcer Healing Studies

Rebamipide's demonstrated superiority over misoprostol in reducing ulcer occurrence and improving tolerability in post-ESD patients [1], combined with its equivalent ulcer healing rate to omeprazole (81.5% vs 82.5%) in post-H. pylori eradication settings [2], positions it as a leading candidate for comparative effectiveness research in iatrogenic ulcer management. Its use can help establish evidence-based, PPI-sparing protocols.

Gold-Standard Comparator for Novel Mucoprotective or Acid-Suppressive Agents

The non-inferiority of Stillen® to rebamipide (OR 1.11 for improvement) and the indirect comparison with fexuprazan (4-week rebamipide efficacy similar to 2-week fexuprazan) establish rebamipide as a well-characterized benchmark [REFS-1, REFS-2]. For any new drug targeting gastritis or mucosal protection, rebamipide is a scientifically rigorous and quantifiable comparator that can contextualize new findings within the established literature.

Exploring EP4-Mediated Tissue Remodeling and Beyond-GI Indications

The confirmation of rebamipide as a direct EP4 receptor binder that activates PI3K/ERK-dependent autophagy provides a clear molecular rationale for its use in novel research areas like alopecia and tissue regeneration [1]. Researchers exploring EP4 signaling pathways can utilize rebamipide as a selective tool compound, offering a defined mechanism that distinguishes it from other mucoprotectants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rebamipide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.